molecular formula C16H16N4O3S B3874111 N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

Cat. No.: B3874111
M. Wt: 344.4 g/mol
InChI Key: YBDUAMLADRBNIB-YBFXNURJSA-N
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Description

N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a 2,3-dihydro-1,4-benzodioxin moiety, a pyrimidin-2-ylsulfanyl group, and an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves multiple steps:

    Formation of the 2,3-dihydro-1,4-benzodioxin moiety: This can be achieved by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the pyrimidin-2-ylsulfanyl group: This involves the reaction of pyrimidine-2-thiol with an appropriate alkylating agent.

    Condensation reaction: The final step involves the condensation of the 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidin-2-ylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as Alzheimer’s and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N’-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]succinohydrazide
  • N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides

Uniqueness

N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse applications in various scientific fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-11(12-3-4-13-14(9-12)23-8-7-22-13)19-20-15(21)10-24-16-17-5-2-6-18-16/h2-6,9H,7-8,10H2,1H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDUAMLADRBNIB-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CSC1=NC=CC=N1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC=CC=N1)/C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

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